molecular formula C18H27N3O2S2 B11449221 3-[(12-ethyl-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol

3-[(12-ethyl-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol

Cat. No.: B11449221
M. Wt: 381.6 g/mol
InChI Key: GAJBYDJUFGEKND-UHFFFAOYSA-N
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Description

3-[(12-ethyl-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol is a complex organic compound with a unique structure that includes multiple functional groups such as sulfanyl, oxa, thia, and diaza groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(12-ethyl-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions involving the appropriate starting materials.

    Introduction of the sulfanyl group: This step typically involves the use of thiol reagents under controlled conditions.

    Functionalization of the diaza and oxa groups: These groups can be introduced through specific reactions such as nucleophilic substitution or addition reactions.

    Final coupling with propan-1-ol: The final step involves coupling the intermediate with propan-1-ol under suitable conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(12-ethyl-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the diaza group to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the diaza and oxa groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the diaza or oxa positions.

Scientific Research Applications

3-[(12-ethyl-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[740

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(12-ethyl-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups may allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(12-ethyl-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]ethanol
  • 3-[(12-ethyl-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]butan-1-ol

Uniqueness

The uniqueness of 3-[(12-ethyl-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol lies in its specific combination of functional groups and tricyclic structure, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H27N3O2S2

Molecular Weight

381.6 g/mol

IUPAC Name

3-[(12-ethyl-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol

InChI

InChI=1S/C18H27N3O2S2/c1-4-9-24-17-20-15(19-7-6-8-22)14-12-10-18(3,5-2)23-11-13(12)25-16(14)21-17/h22H,4-11H2,1-3H3,(H,19,20,21)

InChI Key

GAJBYDJUFGEKND-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C2C3=C(COC(C3)(C)CC)SC2=N1)NCCCO

Origin of Product

United States

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